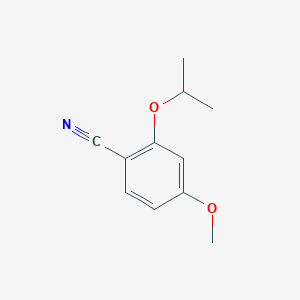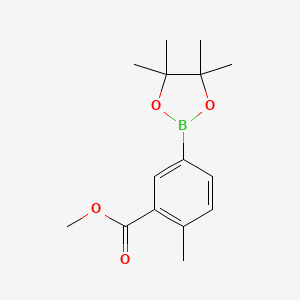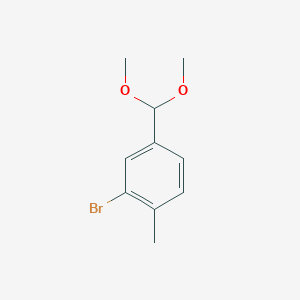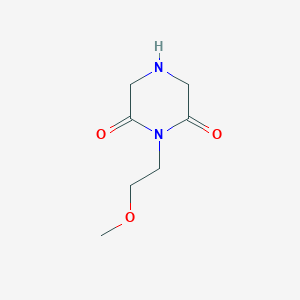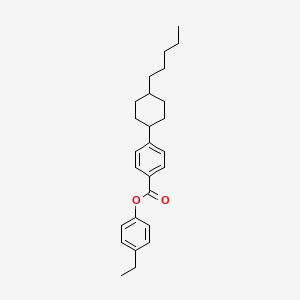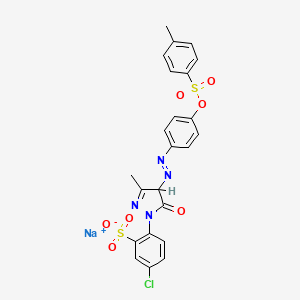
Acid Yellow 40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC-47729 是一种在科学界引起了广泛兴趣的化合物,因为它在各个领域都有潜在的应用价值。它以其独特的化学结构和性质而闻名,使其成为化学、生物学、医药和工业研究中一个宝贵的课题。
准备方法
NSC-47729 的制备涉及多种合成路线和反应条件。一种常见的制备方法包括使用特定的试剂和催化剂来促进化合物的形成。工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。
化学反应分析
NSC-47729 会经历各种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
NSC-47729 具有广泛的科学研究应用。在化学领域,它被用作各种反应中的试剂和某些过程中的催化剂。在生物学领域,它因其对细胞过程的潜在影响及其在生化途径中的作用而受到研究。在医药领域,NSC-47729 正因其潜在的治疗应用而被研究,包括作为抗癌剂的用途。在工业领域,它被用于生产各种化学品和材料。
作用机制
NSC-47729 的作用机制涉及其与特定分子靶点和途径的相互作用。它通过与某些蛋白质或酶结合而发挥其作用,从而调节它们的活性。这种相互作用会导致细胞过程和生化途径的变化,最终导致所需的治疗或工业效应。
相似化合物的比较
NSC-47729 可以与其他类似化合物进行比较,以突显其独特性。一些类似的化合物包括 NSC-58046 和 NSC-88915。这些化合物与 NSC-47729 共享某些结构特征和性质,但在具体应用和效果方面有所不同。这些化合物的比较可以提供对 NSC-47729 的独特特性和潜在优势的见解。
参考文献
属性
CAS 编号 |
6372-96-9 |
|---|---|
分子式 |
C23H19ClN4O7S2.Na C23H19ClN4NaO7S2 |
分子量 |
586.0 g/mol |
IUPAC 名称 |
sodium;5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C23H19ClN4O7S2.Na/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32;/h3-13,22H,1-2H3,(H,30,31,32); |
InChI 键 |
YANGVYQANXOMGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)[O-])C.[Na+] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C.[Na] |
Key on ui other cas no. |
6372-96-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



